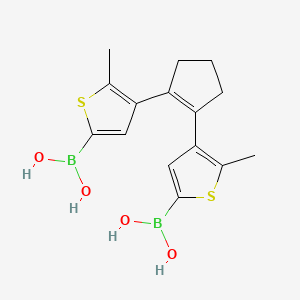

(4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

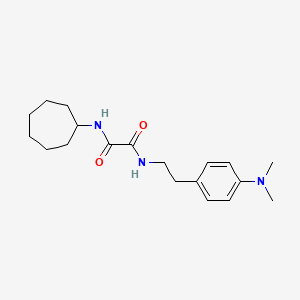

“(4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid” is a compound with the molecular formula C15H18B2O4S2 and a molecular weight of 348.05 . It is an Aldehyde based COF monomer .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentene ring attached to two 5-methylthiophene rings via a 1,2-diyl bridge .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 638.8±65.0 °C and a predicted density of 1.38±0.1 g/cm3 . Its pKa is predicted to be 8.34±0.53 .Aplicaciones Científicas De Investigación

Photoswitchable Colorimetric Sensor for Fluoride

A novel anion receptor with dithienylethene amide, synthesized using 4,4'-(cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carboxylic acid), shows excellent reversibility and fatigue resistance upon UV or visible light irradiation. It functions effectively as a colorimetric sensor for fluoride, exhibiting significant changes in its absorption spectrum (Li et al., 2018).

Bio-imaging and Fluorescence

A photoswitchable, high-contrast bio-imaging indicator based on 4,4'-(1E,1'E)-(4,4'-(cyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)) demonstrates reversible emission switching and aggregation-induced emission (AIE), enhancing bio-imaging with its non-labeling and easily-controlled selective imaging capabilities (Tu et al., 2019).

Molecular Switching on Surfaces

This compound's derivatives, like diarylethenes, undergo a ring-opening/-closing reaction influenced by light. On a Ag(111) surface, the open isomer can be switched into a closed form via STM tip manipulation, demonstrating an electric-field dependent switching process useful for molecular electronics (Wirth et al., 2015).

Anticancer and Antioxidant Applications

Boronic acid compounds with di-Schiff groups, synthesized using similar structures, show promising anticancer effects on endometrial cancer cells and exhibit meaningful antioxidant activity, highlighting potential therapeutic applications (Salih, 2019).

Solar Cell Applications

The structural derivatives are used in synthesizing low-bandgap copolymers for all-polymer solar cells, demonstrating potential in photovoltaic applications. These polymers exhibit broad absorption and variable energy levels, contributing to higher efficiency in solar cells (Deng & Gu, 2013).

Photochromic Properties in Hybrid Molecules

A series of hybrid molecules based on fullerene C60 and derivatives of the compound display unique photochromic properties. These properties are influenced by the structure of the spacer and the electronic structure of the fullerene skeleton, making them suitable for photoinduced transformations (Tuktarov et al., 2017).

Lewis Acid Adducts in Conjugated Polymers

The interaction of Lewis acids with conjugated copolymers containing this compound's derivatives alters the band gap and leads to new NIR-absorbing polymers. This opens avenues in materials science for developing advanced functional materials (Welch & Bazan, 2011).

Propiedades

IUPAC Name |

[4-[2-(5-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18B2O4S2/c1-8-12(6-14(22-8)16(18)19)10-4-3-5-11(10)13-7-15(17(20)21)23-9(13)2/h6-7,18-21H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIARZCIDLACFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(O)O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18B2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)

![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)

![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)